molecular formula C8H22N2Pd-2 B15286792 carbanide;palladium;N,N,N',N'-tetramethylethane-1,2-diamine

carbanide;palladium;N,N,N',N'-tetramethylethane-1,2-diamine

Katalognummer: B15286792
Molekulargewicht: 252.69 g/mol
InChI-Schlüssel: LEVFRSHNLAPHIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbanide;palladium;N,N,N’,N’-tetramethylethane-1,2-diamine is a complex compound that plays a significant role in various chemical reactions and industrial applications. This compound is known for its unique properties and its ability to form stable complexes with metal ions, making it a valuable reagent in synthetic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbanide;palladium;N,N,N’,N’-tetramethylethane-1,2-diamine typically involves the reaction of palladium salts with N,N,N’,N’-tetramethylethane-1,2-diamine under controlled conditions. One common method includes the use of palladium(II) chloride and N,N,N’,N’-tetramethylethane-1,2-diamine in an inert atmosphere, followed by purification to obtain the desired complex .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods but optimized for higher yields and purity. The process may include additional steps such as recrystallization and filtration to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

Carbanide;palladium;N,N,N’,N’-tetramethylethane-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium oxides, while substitution reactions can produce various palladium complexes .

Wirkmechanismus

The mechanism of action of carbanide;palladium;N,N,N’,N’-tetramethylethane-1,2-diamine involves its ability to form stable complexes with metal ions. This property allows it to act as a catalyst in various chemical reactions. The palladium center plays a crucial role in facilitating these reactions by coordinating with substrates and promoting the formation of reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Carbanide;palladium;N,N,N’,N’-tetramethylethane-1,2-diamine is unique due to its specific combination of palladium and N,N,N’,N’-tetramethylethane-1,2-diamine, which provides it with distinct catalytic properties and stability. This makes it particularly valuable in synthetic chemistry and industrial applications .

Eigenschaften

Molekularformel

C8H22N2Pd-2

Molekulargewicht

252.69 g/mol

IUPAC-Name

carbanide;palladium;N,N,N',N'-tetramethylethane-1,2-diamine

InChI

InChI=1S/C6H16N2.2CH3.Pd/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H3;/q;2*-1;

InChI-Schlüssel

LEVFRSHNLAPHIV-UHFFFAOYSA-N

Kanonische SMILES

[CH3-].[CH3-].CN(C)CCN(C)C.[Pd]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.